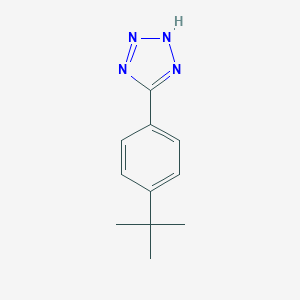

5-(4-叔丁基苯基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

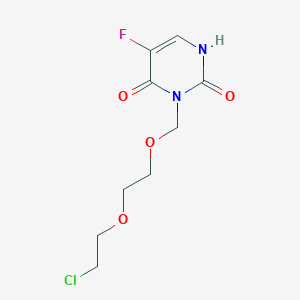

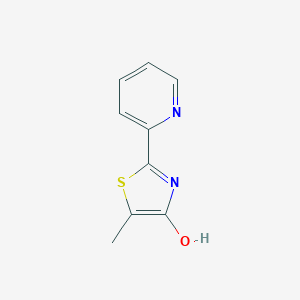

The compound 5-(4-tert-butylphenyl)-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found applications across various fields including organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted derivatives, are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. One approach for synthesizing a related compound, 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, involves a hydrothermal method where 4′-methylbiphenyl-2-carbonitrile reacts with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts, yielding a product with high purity without the need for further recrystallization . Another method reported for the synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne, a related tetrazole-containing compound, can be adapted for the synthesis of various tetrazole derivatives and monomers for electroconductive and high energetic polymers .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be complex and diverse. For instance, the structure of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole was found to participate in the formation of both homometallic and heterobimetallic complexes, with the tetrazole and pyridine rings acting as chelating ligands. The resulting complexes were characterized by various techniques including X-ray single crystal analysis, revealing intricate coordination modes and metal atom arrangements .

Chemical Reactions Analysis

Tetrazole derivatives can undergo a range of chemical reactions, often leading to the formation of various isomers. Functionalization of these compounds can be challenging due to the potential for multiple isomeric products. However, certain reactions have been developed that exhibit high or unusual regioselectivities, which are important for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk and influence the lipophilicity of the compound. The tetrazole ring itself contributes to the acidity and potential for hydrogen bonding, which can affect solubility and reactivity. The crystal structures of some tetrazole derivatives have been determined, providing insight into their solid-state properties and potential intermolecular interactions .

科学研究应用

四唑在药物化学中

四唑,包括衍生物如 5-(4-叔丁基苯基)-2H-四唑,因其广泛的生物活性而闻名,包括抗结核、抗癌、抗疟疾、抗糖尿病、抗真菌和抗炎活性。它作为羧酸基团的生物等排体,使其可以取代药物中的羧基,从而增强亲脂性、生物利用度并减少副作用。这些特性使得四唑成为药物开发中的关键药效团 (Patowary, Deka, & Bharali, 2021)。

四唑在高能材料研究中

四唑能材料配合物 (TEMC) 因其优异的性能和独特的结构特征而备受关注。TEMC 的合成工艺具有分离步骤少、反应条件温和、收率高、污染小的优点。这些特性对于开发满足特定要求的 TEMC 至关重要,突出了对这些配合物的结构和性质进行系统研究的重要性 (李银川, 2011)。

四唑衍生物在抗菌活性中

耐药菌感染的发生促进了对四唑杂化物抗菌性能的研究。四唑与其他抗菌药效团的杂交显示出增强对药物敏感和耐药病原体的功效的潜力。某些四唑杂化物已上市用于治疗急性细菌性皮肤和皮肤结构感染,证明了四唑支架在开发新型抗菌剂中的效用 (高, 肖, & 黄, 2019)。

四唑在抗病毒剂开发中

基于四唑的分子已被确认为开发抗病毒化合物的有希望的候选者。这些化合物已显示出对流感病毒、HIV、HCV 和其他病毒的活性。四唑支架在呈现各种生物活性方面的多功能性证明了其在抗病毒药物开发中的潜力 (Yogesh & Srivastava, 2021)。

安全和危害

Without specific data, it’s hard to predict the safety and hazards of “5-(4-tert-butylphenyl)-2H-tetrazole”. However, many tetrazole compounds are energetic materials and can be explosive. Proper safety precautions should be taken when handling such compounds78.

未来方向

The study of tetrazole and phenyl-containing compounds is a vibrant field with potential applications in pharmaceuticals, agrochemicals, and materials science9. Further research could uncover new properties and applications for “5-(4-tert-butylphenyl)-2H-tetrazole”.

Please note that this information is based on the properties of similar compounds and may not accurately represent “5-(4-tert-butylphenyl)-2H-tetrazole”. For accurate information, experimental data on this specific compound would be needed.

属性

IUPAC Name |

5-(4-tert-butylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSLNQKCYGFLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384046 |

Source

|

| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-2H-tetrazole | |

CAS RN |

126393-38-2 |

Source

|

| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

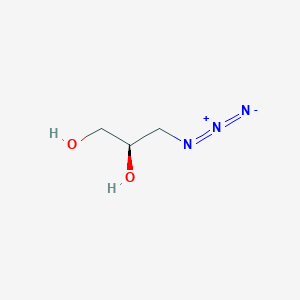

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

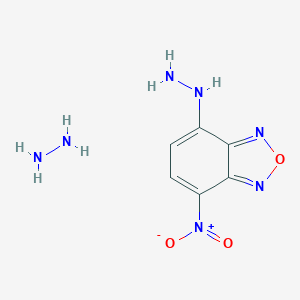

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)